

Comparative Docking Performance of Oxindole-3-Acetic Acid Derivatives

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Compound of Interest

Compound Name: (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

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The following table summarizes the docking scores of various oxindole-3-acetic acid derivatives against different protein targets. These scores, typically represented in kcal/mol or as proprietary scoring units, indicate the predicted binding affinity of the ligand to the receptor, with lower scores generally suggesting better binding.

Derivative/Compound	Protein Target	PDB ID	Docking Score	Software Used	Therapeutic Area	Reference
Compound 4j	VEGFR2	3VHE	-6.228	-	Anticancer	[1]
Compound 4k	VEGFR2	3VHE	-3.857	-	Anticancer	[1]
5-Fluorouracil (Reference)	VEGFR2	3VHE	-4.198	-	Anticancer	[1]
OD-22	COVID-19 Mpro	6LU7	-	Molegro Virtual Docker	Antiviral	[2][3]
OD-16	COVID-19 Mpro	6LU7	-	Molegro Virtual Docker	Antiviral	[2][3]
OD-4	COVID-19 Mpro	6LU7	-	Molegro Virtual Docker	Antiviral	[2][3]
OD-9	COVID-19 Mpro	6LU7	-	Molegro Virtual Docker	Antiviral	[2][3]
Compound 5a	GlcN6P	-	-	-	Antimicrobial	[4]
Compound 5i	GlcN6P	-	-	-	Antimicrobial	[4]
Compound 12	Estrogen Receptor	-	-4.10 kcal/mol	Schrödinger	Anticancer	[5]

Compound 13	Estrogen Receptor	-	-4.38 kcal/mol	Schrödinger	Anticancer	[5]
Compound 3c	FabH (E. coli)	-	-	-	Antibacterial	[6]
Compound 12	Penicillin Binding Protein 2	-	-	Maestro (Schrödinger)	Antibacterial	[7]
Compound 2	Penicillin Binding Protein 2a	-	-	Maestro (Schrödinger)	Antibacterial	[7]

Note: A '-' indicates that the specific data was not available in the cited abstract. For detailed scores of OD derivatives, the full text of the cited paper should be consulted.

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and reproducing the results. Below are generalized protocols based on the available information.

Molecular Docking Protocol for VEGFR2[1]

- Software: Not specified in the abstract.
- Protein Preparation: The crystal structure of VEGFR2 (PDB ID: 3VHE) was used. Standard protein preparation steps, including the removal of water molecules, addition of hydrogen atoms, and energy minimization, are typically performed.
- Ligand Preparation: The 3D structures of the oxindole derivatives were generated and optimized using standard computational chemistry software.
- Docking Procedure: The prepared ligands were docked into the active site of the VEGFR2 protein. The specific docking algorithm and scoring function used were not detailed in the abstract.

Molecular Docking Protocol for COVID-19 Mpro[2][3]

- Software: Molegro Virtual Docker (MVD) v.7.0.0.
- Protein Preparation: The crystal structure of COVID-19 Main Protease (PDB ID: 6LU7) was obtained from the Protein Data Bank.
- Ligand Preparation: 30 oxindole derivatives were prepared for docking.
- Docking and Visualization: The docking process, interaction analysis, and visualization of the binding modes were performed using MVD and Molegro Molecular Viewer. The MolDock scoring function was likely used to evaluate the binding affinities.

Molecular Docking Protocol for Estrogen Receptor[5]

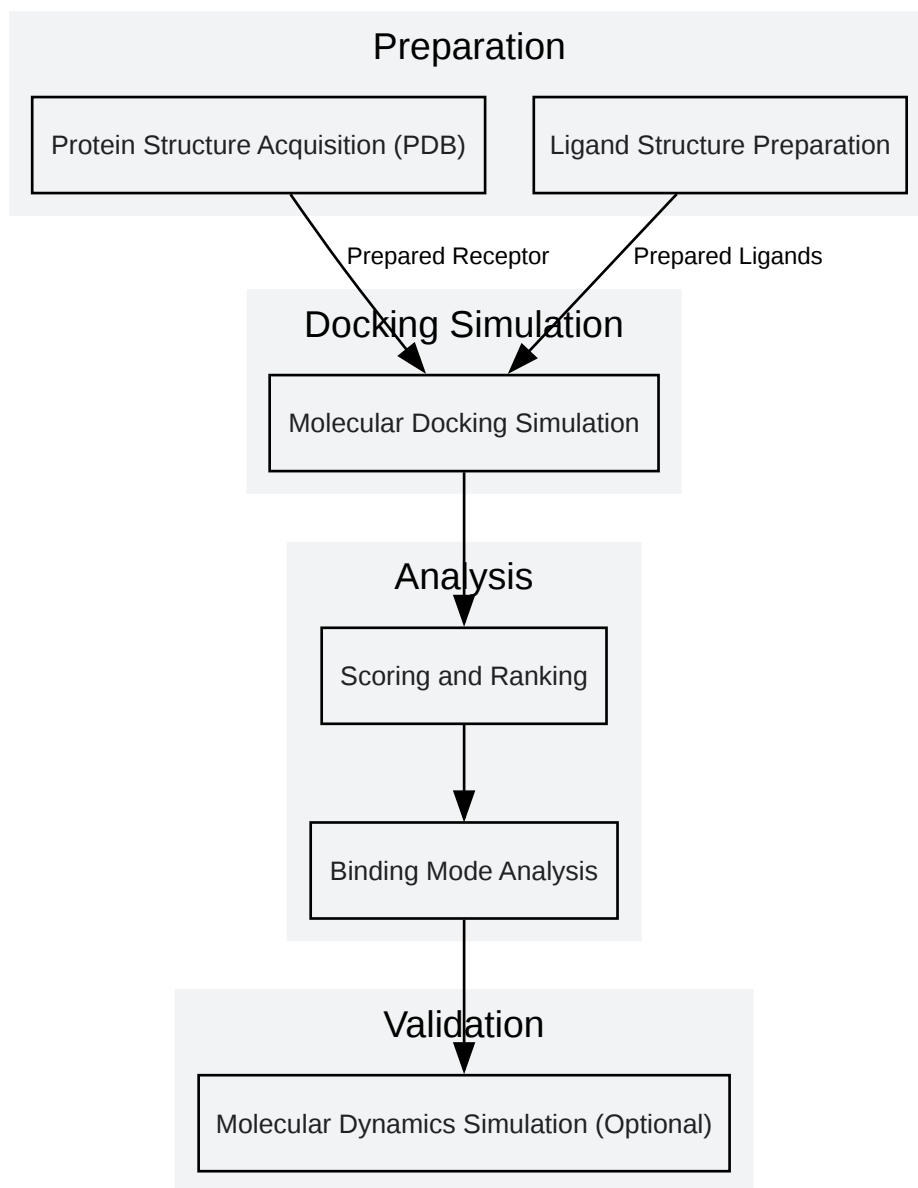
- Software: Schrödinger software suite.
- Methodology: The specific modules used (e.g., LigPrep for ligand preparation, Protein Preparation Wizard, Glide for docking) were not detailed in the abstract but are standard in the Schrödinger suite. Docking scores are reported in kcal/mol.

Visualizations

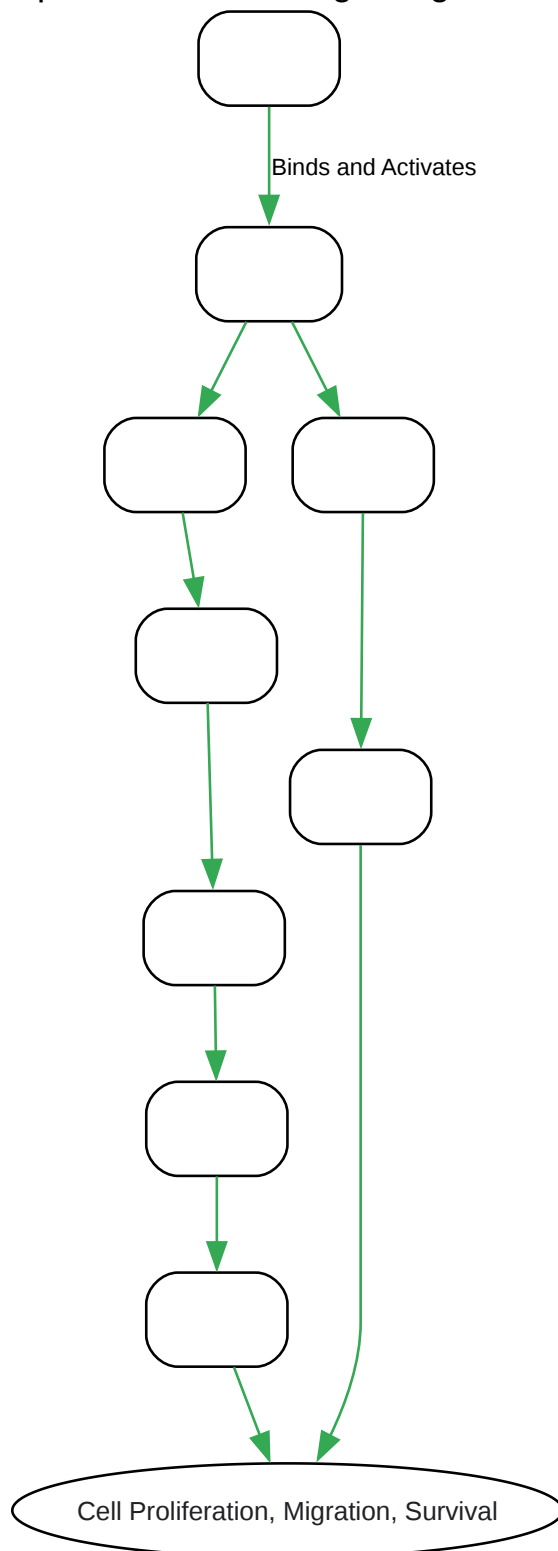
Generalized Workflow for Comparative Molecular Docking

The following diagram illustrates a typical workflow for conducting a comparative molecular docking study.

Generalized Workflow for Comparative Molecular Docking



Simplified VEGFR2 Signaling Pathway

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